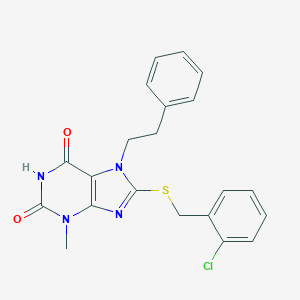
8-(2-Chloro-benzylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Chloro-benzylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione, commonly known as BC-11, is a small molecule that has been extensively studied for its potential biological and pharmacological activities. BC-11 belongs to the class of purine derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of BC-11 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BC-11 has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling. BC-11 has also been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). The inhibition of these enzymes and signaling pathways by BC-11 may contribute to its anti-inflammatory, anti-cancer, and anti-viral properties.
Biochemical and Physiological Effects
BC-11 has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BC-11 can inhibit the proliferation of cancer cells and induce apoptosis. BC-11 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have demonstrated that BC-11 can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
BC-11 is an important tool for researchers studying the role of various enzymes and signaling pathways in disease pathogenesis. Its small size and high potency make it an attractive candidate for drug development. However, there are some limitations to its use in lab experiments. BC-11 has poor solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. Additionally, the precise mechanism of action of BC-11 is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for BC-11 research. One area of interest is the development of novel BC-11 derivatives with improved solubility and bioavailability. Another area of interest is the identification of the precise mechanism of action of BC-11 and its potential targets. This information could be used to develop more targeted therapies for various diseases. Additionally, BC-11 could be used as a tool to study the role of various enzymes and signaling pathways in disease pathogenesis. Overall, BC-11 is a promising compound with potential applications in various areas of research.
Synthesemethoden
The synthesis of BC-11 involves a multi-step process, which includes the reaction of 2-chlorobenzyl mercaptan with 3-methyl-7-phenethylxanthine to form the intermediate 8-(2-chlorobenzylsulfanyl)-3-methyl-7-phenethylxanthine. This intermediate is then oxidized with potassium permanganate to yield BC-11. The purity of the synthesized compound is confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
BC-11 has been extensively studied for its potential biological and pharmacological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. BC-11 has also been shown to inhibit the activity of various enzymes, including phosphodiesterases and xanthine oxidase, which are involved in the regulation of various physiological processes. BC-11 is an important tool for researchers studying the role of these enzymes in disease pathogenesis and for the development of novel therapeutics.
Eigenschaften
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-25-18-17(19(27)24-20(25)28)26(12-11-14-7-3-2-4-8-14)21(23-18)29-13-15-9-5-6-10-16(15)22/h2-10H,11-13H2,1H3,(H,24,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHOKBCMHLMXRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3Cl)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-{5-{[(3,4-dichlorophenyl)carbonyl]amino}-2-nitrophenyl}benzamide](/img/structure/B406085.png)
![4-isopropylphenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidoate](/img/structure/B406088.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B406091.png)
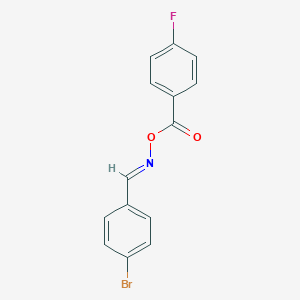
![N,N'-bis[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]urea](/img/structure/B406093.png)
![4-[4-(2,3-Dimethylphenoxy)anilino]-4-oxobutanoic acid](/img/structure/B406094.png)
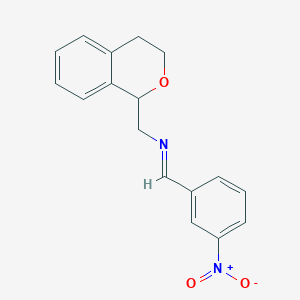
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinyl)acetamide](/img/structure/B406096.png)
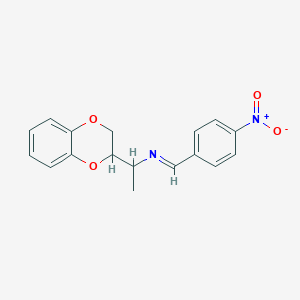
![2-Chloro-4-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B406102.png)
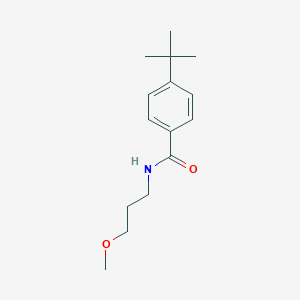
![N-(1-adamantyl)-3-[(2-iodobenzoyl)hydrazono]butanamide](/img/structure/B406104.png)
![2-{2-[1-(aminocarbothioyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-1-naphthalenesulfonic acid](/img/structure/B406105.png)
